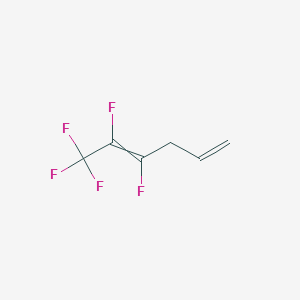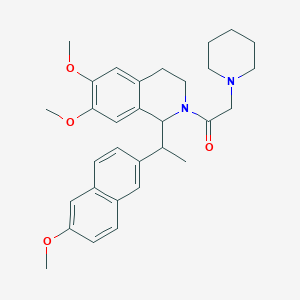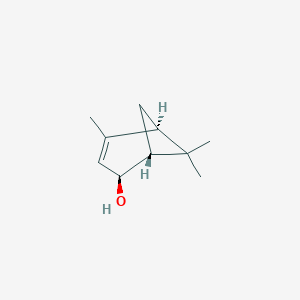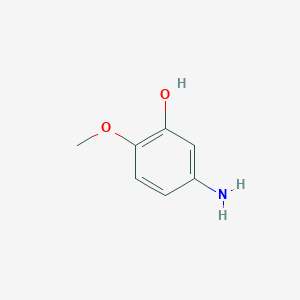
4,5,6,6,6-Pentafluorohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of perfluorinated dienes can be complex due to the reactivity of fluorine. In one study, perfluoro-3,4-dimethylhexa-2,4-diene was synthesized in high yield by the defluorination of a tetramer obtained from the oligomerization of tetrafluoroethene . Another approach for synthesizing fluorinated alkanes, which could be adapted for dienes, involves sequential fluorination of diastereoisomeric alcohol-diepoxides, as demonstrated in the stereocontrolled synthesis of 2,3,4,5,6-pentafluoroheptanes .
Molecular Structure Analysis
The molecular structure of perfluorinated dienes can be quite distinct due to the presence of fluorine atoms. For example, the molecular structure of a perfluoro-diazacyclohepta-diene derivative was studied using gas-phase electron diffraction, revealing a C2 conformer with a gauche-diene geometry and planar NNCC fragments . This suggests that perfluorinated dienes can adopt specific conformations influenced by the electronegativity and size of the fluorine atoms.
Chemical Reactions Analysis
Fluorinated dienes can participate in various chemical reactions, including Diels–Alder reactions. Hexafluorobicyclo[2,2,0]hexa-2,5-diene, a related compound, is an active dienophile that reacts with multiple dienes to form adducts through exo-addition, influenced by steric factors in the transition state . Similarly, polyfluorobicyclo[2.2.0]hexa-2,5-dienes are active in Diels–Alder and 1,3-dipolar cycloaddition reactions at ambient temperatures . These findings indicate that "4,5,6,6,6-Pentafluorohexa-1,4-diene" could also be reactive in such cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated dienes are not directly discussed in the provided papers. However, the presence of fluorine atoms typically imparts high chemical and thermal stability to the compounds, as well as unique electronic properties due to the high electronegativity of fluorine. The molecular structure analysis suggests that the ring conformation of perfluorinated dienes can resemble that of non-fluorinated analogs, but with significant differences due to the influence of the fluorine atoms .
Aplicaciones Científicas De Investigación
Green Chemistry and Sustainable Polymers
Research on Intermolecular Diels-Alder Cycloadditions highlights the trend towards green and sustainable chemistry, focusing on the efficient use of renewable carbon sources for producing valuable products like polymers and biofuels. This approach aligns with the potential uses of 4,5,6,6,6-Pentafluorohexa-1,4-diene in creating environmentally friendly materials (Galkin & Ananikov, 2021).
Self-Healing Polymers
The review on Self-Healing Polymers Based on Thermally Reversible Diels–Alder Chemistry discusses the development of materials that can repair themselves after damage, a property that could be relevant if 4,5,6,6,6-Pentafluorohexa-1,4-diene-based polymers exhibit similar self-healing capabilities (Liu & Chuo, 2013).
Renewable Resources for Polymer Production
The use of 1,4:3,6-Dianhydrohexitols in Polymers focuses on deriving polymers from renewable resources, emphasizing the significance of non-petroleum-based monomers for creating biodegradable and environmentally friendly materials. This research could inform applications of 4,5,6,6,6-Pentafluorohexa-1,4-diene in similar contexts (Fenouillot et al., 2010).
Mecanismo De Acción
The mechanism of action for the reactions involving 4,5,6,6,6-Pentafluorohexa-1,4-diene could be explained by the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile . This overlap is thermally allowed in the Diels Alder Reaction, provided the orbitals are of similar energy .
Propiedades
IUPAC Name |
4,5,6,6,6-pentafluorohexa-1,4-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5/c1-2-3-4(7)5(8)6(9,10)11/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHISQINKOYHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409313 |
Source


|
| Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,6,6-Pentafluorohexa-1,4-diene | |
CAS RN |
1730-22-9 |
Source


|
| Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)








![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)